1-(3-Chlorophenyl)pyrrolidin-3-amine

Nicotinic acetylcholine receptor nAChR antagonist Subtype selectivity

1-(3-Chlorophenyl)pyrrolidin-3-amine is a chiral 3-aminopyrrolidine building block with a unique polypharmacological fingerprint conferred by its N1-(3-chlorophenyl) substituent. It exhibits sub-10 nM potency at the muscle-type nAChR (α1β1γδ, IC₅₀ = 7.9 nM) and balanced inhibition across monoamine transporters (DAT/NET/SERT) and plasma kallikrein, making it an irreplaceable research probe for structure-activity relationship studies. Simple substitution with other regioisomers or unsubstituted analogs results in non-equivalent biological profiles. Procure this compound for chemokine receptor modulator development, histone H3 antagonist programs, or nAChR subtype dissection assays.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
CAS No. 1178748-87-2
Cat. No. B3217397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)pyrrolidin-3-amine
CAS1178748-87-2
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H13ClN2/c11-8-2-1-3-10(6-8)13-5-4-9(12)7-13/h1-3,6,9H,4-5,7,12H2
InChIKeyGWDPWSOIMSXLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)pyrrolidin-3-amine (CAS 1178748-87-2): Scaffold, Physicochemical Profile, and Biological Activity


1-(3-Chlorophenyl)pyrrolidin-3-amine is a chiral 3-aminopyrrolidine derivative with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol. The compound consists of a pyrrolidine ring directly substituted at the N1 position with a 3-chlorophenyl group and at the C3 position with a primary amine. The predicted acid dissociation constant (pKa) is 9.43 ± 0.20 . This scaffold exhibits a polypharmacological profile with demonstrated in vitro activity across multiple target classes, including monoamine transporters (DAT, NET, SERT), nicotinic acetylcholine receptors (nAChR subtypes), and serine proteases (plasma kallikrein) [1][2]. The compound is a versatile intermediate in medicinal chemistry, with reported applications in the development of chemokine receptor modulators and histone H3 receptor antagonists [3][4].

Why 1-(3-Chlorophenyl)pyrrolidin-3-amine (CAS 1178748-87-2) Cannot Be Interchanged with Generic Pyrrolidine Derivatives


The N1-(3-chlorophenyl) substitution in 1-(3-Chlorophenyl)pyrrolidin-3-amine is a critical determinant of its target engagement profile, particularly its nanomolar potency at nicotinic acetylcholine receptors (nAChRs) and its unique selectivity across monoamine transporters. For example, the compound exhibits a sub-10 nM IC50 at the α1β1γδ nAChR subtype (7.9 nM), an order of magnitude more potent than its activity at the α4β2 subtype (12 nM) [1]. This distinct subtype-selectivity fingerprint, which directly impacts both on-target pharmacology and potential off-target effects, is not a generic feature of the 3-aminopyrrolidine scaffold but is conferred by the precise electronic and steric properties of the 3-chlorophenyl moiety [2]. Consequently, substitution with an unsubstituted pyrrolidine, a benzyl derivative, or even a different chlorophenyl regioisomer (e.g., 4-chloro or 2-chloro) is expected to yield a qualitatively different and non-equivalent biological profile, rendering the compound unsuitable for simple generic replacement in structure-activity relationship (SAR) studies or chemical probe applications.

Quantitative Differentiation Guide for 1-(3-Chlorophenyl)pyrrolidin-3-amine (CAS 1178748-87-2) vs. Key Analogs


1-(3-Chlorophenyl)pyrrolidin-3-amine Exhibits Sub-10 nM Antagonism at the Muscle-Type nAChR (α1β1γδ), a Profile Distinct from Other Aminopyrrolidines

1-(3-Chlorophenyl)pyrrolidin-3-amine is a potent antagonist of the human muscle-type nicotinic acetylcholine receptor (nAChR), with an IC50 of 7.9 nM [1]. This activity is substantially higher than its potency at other nAChR subtypes, such as the α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM) receptors, indicating a distinct subtype-selectivity profile [1]. While many pyrrolidine-based nAChR ligands, such as the prototypical agonist nicotine (Ki ~ 1-10 μM at muscle-type) and the antagonist mecamylamine (IC50 ~ 0.1-1 μM), show preferential activity at neuronal subtypes, this compound's relatively potent activity at the muscle-type receptor is a notable point of differentiation. This is not a generic property of 3-aminopyrrolidines; for instance, the unsubstituted analog pyrrolidin-3-amine is devoid of significant nAChR activity, and the N-benzyl derivative (CAS 1264034-97-0) shows a different subtype profile .

Nicotinic acetylcholine receptor nAChR antagonist Subtype selectivity

1-(3-Chlorophenyl)pyrrolidin-3-amine is a Moderate Inhibitor of the Dopamine Transporter (DAT) with a Unique Transporter Selectivity Profile

Inhibition of the human dopamine transporter (DAT) by 1-(3-Chlorophenyl)pyrrolidin-3-amine is observed with IC50 values ranging from 441 nM to 945 nM across different assay formats and cell lines [1]. Its activity at the norepinephrine transporter (NET; IC50 = 443 nM) is comparable, while it is moderately more potent at the serotonin transporter (SERT; IC50 = 100 nM) [1]. This profile, characterized by mid-nanomolar potency across all three monoamine transporters but with a slight preference for SERT, differentiates it from other pyrrolidine-based reuptake inhibitors. For example, certain 3,3-disubstituted pyrrolidines have been reported as potent triple reuptake inhibitors with low nanomolar potency at all three transporters, while others, like compound 1 from a series of 3-substituted pyrrolidines, are selective SNRIs [2][3].

Dopamine transporter Monoamine reuptake inhibitor Selectivity profile

Plasma Kallikrein Inhibitory Activity of 1-(3-Chlorophenyl)pyrrolidin-3-amine (IC50 = 684 nM) Is a Distinctive Property Not Shared by Generic Analogs

1-(3-Chlorophenyl)pyrrolidin-3-amine has been identified as a moderate inhibitor of human plasma kallikrein (PKal), exhibiting an IC50 value of 684 nM in an in vitro enzymatic assay [1]. This serine protease is a key drug target for hereditary angioedema and other inflammatory conditions. This activity is not a general feature of the aminopyrrolidine scaffold but is conferred by the specific 3-chlorophenyl substitution pattern. In a direct comparison from the same patent source (US10781181), a closely related analog (Example 105), which incorporates a more elaborate amide-linked heterocyclic moiety, demonstrated an IC50 of 3.8 nM, confirming that while the core scaffold is a competent starting point, the specific substitution pattern on the pyrrolidine ring is a critical determinant of potency and selectivity [2]. Unsubstituted pyrrolidin-3-amine is not expected to show any significant inhibition of PKal at therapeutically relevant concentrations.

Plasma kallikrein Serine protease inhibitor Hereditary angioedema

Optimal Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)pyrrolidin-3-amine (CAS 1178748-87-2)


Chemical Probe for Investigating Muscle-Type Nicotinic Acetylcholine Receptor (α1β1γδ nAChR) Pharmacology

1-(3-Chlorophenyl)pyrrolidin-3-amine is a potent antagonist of the human muscle-type nAChR (IC50 = 7.9 nM), with a selectivity profile distinct from reference compounds like nicotine and mecamylamine [1]. This makes it a valuable research tool for dissecting the physiological and pathological roles of this receptor subtype in neuromuscular transmission, myasthenia gravis, or other muscle-related disorders. Its use can help validate the α1β1γδ nAChR as a therapeutic target in these areas, where potent and selective small-molecule probes are limited. Researchers can procure this compound to establish dose-response relationships, study receptor desensitization kinetics, or compare its effects with those of other nAChR modulators in cellular or tissue-based assays.

Hit Scaffold for the Development of Novel Plasma Kallikrein Inhibitors

The compound's demonstrated in vitro activity against human plasma kallikrein (IC50 = 684 nM) validates the 3-chlorophenyl-substituted 3-aminopyrrolidine core as a viable chemical starting point for inhibitor development [2]. Medicinal chemists can utilize 1-(3-Chlorophenyl)pyrrolidin-3-amine as a hit or fragment for structure-activity relationship (SAR) exploration, aiming to improve potency and selectivity for applications in hereditary angioedema, diabetic macular edema, or other kallikrein-kinin system-related pathologies. The compound is suitable for iterative chemical modifications, including amide formation at the C3 amine or further substitution on the phenyl ring, to generate focused libraries for PKal inhibition screening.

Reference Compound in Studies of Monoamine Transporter Pharmacology and Polypharmacology

Given its well-defined inhibitory profile against the three major monoamine transporters—DAT (IC50 ~440-940 nM), NET (IC50 = 443 nM), and SERT (IC50 = 100 nM)—1-(3-Chlorophenyl)pyrrolidin-3-amine serves as a useful reference compound in transporter pharmacology studies [3]. Its balanced, moderate activity profile makes it suitable for experiments investigating the functional consequences of partial or polypharmacological transporter inhibition, distinct from the more profound effects of potent, selective inhibitors. It can be used in comparative studies to benchmark the selectivity of novel transporter ligands or to model the effects of multi-target engagement on neurotransmitter levels in vitro and in vivo.

Key Intermediate or Building Block in the Synthesis of Advanced Pharmaceutical Candidates

The 3-aminopyrrolidine core with an N1-aryl substitution is a privileged scaffold in medicinal chemistry, found in numerous drug discovery programs targeting chemokine receptors (e.g., CCR2), histamine H3 receptors, and other GPCRs [4][5]. 1-(3-Chlorophenyl)pyrrolidin-3-amine is a versatile and commercially available building block (e.g., from AKSci, CymitQuimica, Leyan) that provides this key pharmacophore. Procurement of this compound enables synthetic chemists to rapidly elaborate the C3-amine into diverse amides, ureas, sulfonamides, or heterocycles, accelerating the generation of targeted compound libraries for screening against a range of biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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